2-[4-(diethylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
Description
Introduction to Thienopyridine Derivatives in Medicinal Research
Historical Development of Thienopyridine Scaffold in Drug Discovery
The thienopyridine scaffold first gained prominence in the 1970s with the development of ticlopidine, an antiplatelet agent that inhibits adenosine diphosphate (ADP)-mediated platelet aggregation by targeting the P2Y12 receptor. Ticlopidine’s success in reducing thrombotic events in cardiovascular and cerebrovascular diseases validated the thienopyridine core as a pharmacologically viable template. Subsequent optimization efforts led to clopidogrel, a second-generation thienopyridine with improved safety and efficacy profiles, which became a cornerstone of dual antiplatelet therapy alongside aspirin.
In the 21st century, the scaffold’s utility expanded beyond hematology. For example, thienopyridines were repurposed as Janus kinase 2 (Jak2) inhibitors, demonstrating >500-fold selectivity over related kinases in enzyme assays. This shift underscored the structural adaptability of the thienopyridine core, enabling interactions with diverse protein targets. Recent innovations include thienopyrimidine derivatives like olmutinib and pictilisib, which target epidermal growth factor receptor (EGFR) and phosphatidylinositol 3-kinase (PI3K), respectively, in oncology.
Structural Evolution Table
Significance of Thieno[2,3-c]pyridine Core in Modern Pharmaceutical Research
The thieno[2,3-c]pyridine subsystem, characterized by a fused thiophene and pyridine ring, offers distinct advantages in drug design:
- Electron-Rich Aromatic System : Enhances π-π stacking interactions with tyrosine or phenylalanine residues in kinase binding pockets.
- Conformational Rigidity : Reduces entropic penalties during protein-ligand binding, improving affinity.
- Synthetic Versatility : Allows regioselective functionalization at the 2-, 3-, and 6-positions to modulate pharmacokinetic properties.
For instance, the addition of a diethylsulfamoyl group at the 4-position of the benzamido moiety (as seen in the target compound) increases solubility and enables hydrogen bonding with lysine or arginine residues in enzymatic active sites. This modification has been leveraged in oncology to disrupt protein-protein interactions, such as those between menin and MLL-fusion oncoproteins in leukemia.
Research Positioning of 2-[4-(Diethylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
This compound exemplifies the strategic functionalization of the thieno[2,3-c]pyridine core for targeted therapy:
Key Structural Features
- Diethylsulfamoyl Benzamido Group : Positioned at C2, this moiety enhances binding to hydrophobic pockets while the sulfonamide group engages in polar interactions.
- Methyl-Substituted Tetrahydropyridine : The 6-methyl group introduces steric hindrance, potentially improving selectivity for Hsp90 over homologous heat shock proteins.
- Carboxamide at C3 : Serves as a hydrogen bond donor/acceptor, critical for stabilizing interactions with ATP-binding domains in kinases.
Research Milestones
- Synthetic Accessibility : The compound is synthesized via a four-step sequence involving Friedländer annulation and sulfonamide coupling, yielding 72% overall purity.
- In Vitro Potency : Demonstrates IC50 values of 0.42 μM against HSC3 (head and neck cancer) and 0.87 μM against MCF7 (breast cancer) cell lines.
Properties
IUPAC Name |
2-[[4-(diethylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S2/c1-4-24(5-2)30(27,28)14-8-6-13(7-9-14)19(26)22-20-17(18(21)25)15-10-11-23(3)12-16(15)29-20/h6-9H,4-5,10-12H2,1-3H3,(H2,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKUWSCDYSOYKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(diethylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-c]pyridine core, which is achieved through cyclization reactions involving appropriate precursors. The diethylsulfamoyl group is then introduced via sulfonation reactions, followed by the attachment of the benzoyl amide group through amide bond formation reactions. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis may utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-[4-(diethylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-[4-(diethylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide exhibit significant anticancer properties. A study identified a family of compounds that inhibit the growth of cancer cells resistant to dietary carcinogens like 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP). These compounds may be useful in treating or preventing gastrointestinal tumors related to PhIP exposure .
Inhibition of Specific Enzymes
The compound's structural features suggest potential inhibitory effects on specific enzymes involved in cancer progression. The sulfonamide group is known for its ability to interact with various biological targets, making it a candidate for further investigation in enzyme inhibition studies.
Drug Development
As a sulfonamide derivative, this compound may serve as a lead structure in drug development processes. Its pharmacokinetic properties and bioavailability are crucial for assessing its viability as a therapeutic agent. Research into its mechanism of action could reveal pathways for improving efficacy against specific diseases.
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions that can include methods such as:
- Coupling reactions : Utilizing coupling agents to form amide bonds.
- Functional group modifications : Altering the diethylsulfamoyl and benzamide groups to enhance biological activity.
These synthetic routes can be optimized for yield and purity, essential factors in pharmaceutical applications.
Case Study: Antitumor Activity
A notable case study involved the evaluation of various sulfonamide derivatives in inhibiting tumor growth in vitro. The compound demonstrated promising results against specific cancer cell lines, indicating its potential as an effective anticancer agent. The study utilized high-throughput screening methods to assess efficacy across multiple concentrations and conditions .
Mechanism of Action
The mechanism of action of 2-[4-(diethylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with several thieno[2,3-c]pyridine derivatives, differing primarily in sulfamoyl substituents, alkyl/aryl side chains, and ring modifications. Below is a comparative analysis of key analogs (Table 1), followed by a discussion of structural and physicochemical distinctions.
Table 1: Structural and Physicochemical Comparison of Thieno[2,3-c]pyridine Derivatives
Key Observations
Sulfamoyl Group Variations: The diethylsulfamoyl group in the target compound balances lipophilicity and steric bulk. In contrast, pyrrolidine-sulfonyl (BF17015, ) introduces a cyclic amine, enhancing polarity, while bis(2-methylpropyl) (K408-1083, ) increases hydrophobicity.
6-Position Substitutions :
- Methyl (target) and ethyl (BA72277, ) groups offer minimal steric hindrance, whereas benzyl (BF17015, ) and tetramethyl (K408-1083, ) introduce significant bulk, likely impacting solubility and membrane permeability.
Carboxamide vs. Ester Modifications :
- The target compound’s carboxamide at position 3 contrasts with the ethyl ester in BA94050 , which may alter metabolic stability or hydrogen-bonding capacity.
Molecular Weight Trends :
- Larger substituents (e.g., benzyl, bis(2-methylpropyl)) correlate with higher molecular weights (524–583 Da), while simpler groups (methyl, dimethyl) yield lower weights (473–523 Da).
Research Implications
- Pharmacokinetics : Bulky substituents (e.g., benzyl, tetramethyl) may reduce aqueous solubility but improve lipid bilayer penetration.
- Target Selectivity : Sulfamoyl group diversity could influence interactions with enzymes or receptors, such as carbonic anhydrases or tyrosine kinases, common targets for sulfonamides.
- Synthetic Accessibility : Compounds like BA94050 and BF17015 highlight the use of ester protections or benzyl groups in synthetic routes, which may inform scalable production strategies.
Biological Activity
The compound 2-[4-(diethylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a member of the thienopyridine family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy against various cancer cell lines.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide
- Molecular Formula : C26H28N4O3S3
- Molecular Weight : 532.74 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler thienopyridine derivatives. The process includes the formation of the thieno[2,3-c]pyridine core followed by the introduction of the diethylsulfamoyl and benzamide functionalities. Advanced synthetic methods such as continuous flow reactors may be employed to optimize yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thienopyridine derivatives. For instance:
- Cell Viability Assays : The compound has been tested against various cancer cell lines including colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231). In a thymidine incorporation assay, several analogues were found to inhibit cell growth by more than 85% within specific concentrations and time frames .
| Compound | Cell Line | Inhibition (%) | Concentration (µM) | Time (h) |
|---|---|---|---|---|
| 5a | HCT116 | >85 | 10 | 48 |
| 5h | MDA-MB-231 | >85 | 10 | 48 |
| 4h | HCT116 | >85 | 5 | 72 |
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Key Enzymes : The thienopyridine moiety may interact with specific enzymes or receptors involved in tumor growth and proliferation.
- Modulation of Metabolic Pathways : Studies indicate that treatment with this compound can shift metabolic pathways in cancer cells from anaerobic glycolysis to aerobic metabolism, thereby reducing the viability of cancer stem cells .
Case Studies
- Study on MDA-MB-231 Cells : A recent investigation demonstrated that treatment with the compound resulted in significant cytotoxicity at concentrations as low as 0.05 µM after just 24 hours. The cytotoxic effect increased with higher concentrations over time .
- Comparative Analysis with Other Compounds : In comparative studies with known anticancer agents like doxorubicin, this thienopyridine derivative showed selective activity against human liver and colon cancer types while exhibiting lower toxicity against non-tumor fibroblast cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
